No Public Quantitative Comparator Data Exist for CAS 923479-22-5
Despite searching primary literature, patents, PubChem, ChEMBL, and PubMed, no quantitative head‑to‑head comparison or cross‑study comparable data were found for CAS 923479-22-5. The compound is not listed in any authoritative bioactivity database. Closest chemotype studies focus on sulfamoyl benzamides lacking the benzofuran‑2‑carboxamide core [1], and the benzofuran‑2‑carboxamide literature primarily describes WAY‑170523 (MMP‑13 inhibitor) or carbonic anhydrase inhibitors, none of which contain the cyclopropyl(methyl)sulfamoyl substituent at the 4‑position of the benzamide moiety [2]. Therefore, no quantitative differentiation claim can be made at this time.
| Evidence Dimension | Bioactivity data availability in public repositories |
|---|---|
| Target Compound Data | Not found in PubChem, ChEMBL, or literature |
| Comparator Or Baseline | WAY‑170523 (MMP‑13 IC50 17 nM); sulfamoyl benzamide h‑NTPDase1 inhibitor 3i (IC50 2.88 μM) |
| Quantified Difference | No data – compound is not present in any comparator study |
| Conditions | N/A – no experimental data located |
Why This Matters
Without quantitative comparator data, scientific users cannot assess whether this compound offers any potency, selectivity, or pharmacokinetic advantage over structurally related, well‑characterized inhibitors.
- [1] Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h‑NTPDases. RSC Advances, 13, 20909–20915. View Source
- [2] PDBj. Carbonic Anhydrase II Inhibitor RA10 Summary. Retrieved from https://pdbj.org. View Source
